molecular formula C20H12Cl2N2O2 B2839292 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide CAS No. 328251-61-2

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide

Cat. No.: B2839292
CAS No.: 328251-61-2
M. Wt: 383.23
InChI Key: JJRDSLQOAXLHGH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide is a benzamide derivative featuring a benzoxazole moiety and a 2,3-dichlorophenyl group. Benzoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structure comprises a benzoxazole ring linked to a phenyl group at the para position, which is further substituted with a 2,3-dichlorobenzamide group. This arrangement likely influences its physicochemical properties, such as lipophilicity (logP) and solubility, as well as its interactions with biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-5-3-4-14(18(15)22)19(25)23-13-10-8-12(9-11-13)20-24-16-6-1-2-7-17(16)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDSLQOAXLHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The closest structural analog identified is N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide (Compound D341-2188) . Key differences include:

  • Substitution pattern : The target compound has a para-substituted benzoxazole and 2,3-dichlorobenzamide , whereas the analog has a meta-substituted benzoxazole and a single chlorine at the 3-position of the benzamide.
  • Physicochemical properties :
Property Target Compound* N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
Molecular Weight ~364.7 (calculated) 348.79
logP Higher (estimated >5.4) 5.4447
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 4 4
Polar Surface Area ~40 Ų (estimated) 40.14 Ų

*Estimated values for the target compound are based on structural similarity to the analog.

The para-substitution in the target compound may enhance steric bulk and alter binding interactions compared to the meta-substituted analog.

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